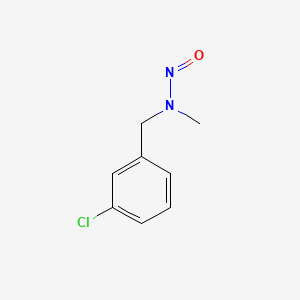
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C15H18N2O2 and a molecular weight of 258.35 . It is characterized by the presence of an indole ring, which is a common structural motif in many natural and synthetic compounds.
Vorbereitungsmethoden
The synthesis of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- can be achieved through various methods. One common approach is the Fischer indolisation–N-alkylation sequence. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides to produce 1,2,3-trisubstituted indoles . This method is rapid, operationally straightforward, and generally high yielding. The reaction conditions typically involve the use of microwave irradiation to achieve short reaction times.
Analyse Chemischer Reaktionen
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-glyoxylic acid derivatives, while reduction can produce indole-3-glyoxylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- has several scientific research applications. It has been studied for its potential anticancer activity, particularly in inhibiting tubulin polymerization and arresting tumor cell growth at the G2/M phase . This compound has also shown promise in antiviral, anti-inflammatory, and antimicrobial research . Additionally, it is used as a scaffold for developing new therapeutic agents in medicinal chemistry.
Wirkmechanismus
The mechanism of action of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest at the G2/M phase . This mechanism is distinct from other microtubule inhibitors like taxanes and vinca alkaloids, making it a unique compound in its class.
Vergleich Mit ähnlichen Verbindungen
Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl- can be compared with other indole derivatives that have similar biological activities. Some of these compounds include:
- Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth .
- Indibulin (D-24851): An indole derivative with anticancer activity, particularly in inhibiting tubulin polymerization .
- N-(pyridine-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide: A compound with promising in vitro activity against various cancer cell lines .
These compounds share the indole scaffold but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of Indole-3-glyoxylamide, 1-ethyl-N,N,2-trimethyl-.
Eigenschaften
CAS-Nummer |
100957-73-1 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-(1-ethyl-2-methylindol-3-yl)-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C15H18N2O2/c1-5-17-10(2)13(14(18)15(19)16(3)4)11-8-6-7-9-12(11)17/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
TVSRTTREFXYILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)
![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)


![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12009057.png)
![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)

![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)
